molecular formula C17H29NO B167131 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol CAS No. 88-27-7

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol

Cat. No. B167131
CAS RN: 88-27-7
M. Wt: 263.4 g/mol
InChI Key: VMZVBRIIHDRYGK-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, also known as antioxidant 703, is a hindered phenolic compound . It is mainly used as an antioxidant in preparing rubber, synthetic resin, gasoline, and oil .


Synthesis Analysis

The synthesis of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol is generally achieved through chemical synthesis . The steps include:

  • The condensation product then reacts with dimethylamine to produce 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol .


Molecular Structure Analysis

The molecular structure of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol can be represented by the linear formula: (CH3)2NCH2C6H2[C(CH3)3]2OH . It has a molecular weight of 263.42 .


Chemical Reactions Analysis

2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol can undergo esterification and alkylation reactions under acidic conditions. It can also undergo oxidation reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 172 °C/30 mmHg and a melting point of 90-95 °C .

Scientific Research Applications

Complex Formation in Chemistry

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol is involved in the formation of zwitterionic Zn(II) complexes. These complexes exhibit unique properties such as stability and enhanced intramolecular interactions. For example, the reaction with ZnCl2 in ethanol leads to the formation of a mononuclear zincate complex where the compound acts as a bidentate chelating agent. This complex formation is significant in understanding the coordination chemistry and potential applications in catalysis or materials science (Habbadi et al., 1998).

Crystal Growth and Material Properties

The compound is also essential in the growth of single crystals by methods such as the modified vertical Bridgman method. These crystals exhibit properties relevant to nonlinear optical applications, as evidenced by studies on their thermal characteristics, mechanical behavior, and optical transmission. This research is pivotal in materials science, especially for creating materials with specific optical properties (Solanki, Perumal, & Ahamed, 2015).

Antioxidant and Stabilizer Synthesis

Significantly, 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol is a key ingredient in synthesizing antioxidants and stabilizers for various industrial applications. It's involved in reactions leading to compounds that protect polymers and other materials from oxidative damage, thereby prolonging their usable life and maintaining their properties. The synthesis processes and the optimization of reaction conditions for the highest yield of these antioxidants have been thoroughly studied, emphasizing the compound's importance in industrial chemistry (Guo, 2010).

Electrochemical Behavior

In electrochemical studies, this compound has shown unique behavior, especially in terms of oxidation processes. Its anodic oxidation has been investigated in detail, revealing insights into the formation and stability of various species derived from it. This knowledge is crucial for applications in electrochemistry and materials science where precise control over redox reactions is needed (Speiser & Rieker, 1979).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Aquatic Chronic 1, Eye Irrit. 2, and Skin Sens. 1 . It has hazard statements H302, H317, H319, and H410, and precautionary statements P261, P273, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

2,6-ditert-butyl-4-[(dimethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-16(2,3)13-9-12(11-18(7)8)10-14(15(13)19)17(4,5)6/h9-10,19H,11H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZVBRIIHDRYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044997
Record name 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol
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Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)-
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Product Name

2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol

CAS RN

88-27-7
Record name 2,6-Di-tert-butyl-α-(dimethylamino)-p-cresol
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Record name Ethyl 703
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Record name Ethyl 703
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Record name Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)-
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Record name 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol
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Record name 2,6-di-tert-butyl-α-dimethylamino-p-cresol
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Record name 2,6-DI-TERT-BUTYL-4-(DIMETHYLAMINO)METHYLPHENOL
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Synthesis routes and methods

Procedure details

Upon intermixing of 2,6-di-tert.butyl-4-methylphenol, formaldehyde and dimethylamine in an alcoholic medium at a temperature within the range of from 80° to 90° C. a condensation reaction occurs resulting in the formation of N,N-dimethyl-3,5-di-tert.butyl-4-hydroxybenzylamine. Along with the latter, formed are readily-volatile reaction products, i.e., water and bis-amine. In addition, alcohol is contained in the reaction mass. The thus-selected temperature range is optimal. When temperature is decreased below the lower limit, the reaction rate of condensation is substantially reduced. Upon increasing temperature above 90° C., decomposition of the Mannich base is observed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
SSB Solanki, RN Perumal, MB Ahamed - Journal of Crystal Growth, 2015 - Elsevier
Single crystal of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol has been grown by the modified vertical Bridgman method. Single crystal X-ray diffraction studies of the crystal confirm …
Number of citations: 3 www.sciencedirect.com
T Zeng, YP Hou - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 64| Part 1| January 2008| Page o215 https://doi.org/10.1107/S1600536807065117 …
Number of citations: 5 scripts.iucr.org
RR Syrlybaeva, AS Belyaeva… - … Kinetics, Mechanisms and …, 2015 - Springer
The hydrogenolysis of N,N-dimethyl(3,5-di-tert-butyl-4-hydroxybenzyl)amine, which leads to butylated hydroxytoluene (BHT) as the main product, has been investigated by the density …
Number of citations: 1 link.springer.com
RK Singh, A Kukrety, RC Saxena, A Chouhan… - RSC …, 2017 - pubs.rsc.org
A novel organo-inorganic hybrid salt, namely, hexa-P-(N,N′-dimethylaminomethyl-3,5-di-tert-butyl-4-hydroxyphenyl)cyclotriphosphazene hexachloride [N3P3{–N(R1)2–CH2–C6H2(…
Number of citations: 15 pubs.rsc.org
AP Trzcinski, N Ofoegbu, DC Stuckey - Journal of Environmental …, 2012 - Taylor & Francis
Plasticisers are commonly found in landfill leachate and accumulate in the environment. Some of them are known as disruptive endocrine compound. This manuscript assessed the …
Number of citations: 4 www.tandfonline.com
IV Galkina, VV Andriyashkin, SR Romanov… - Russian Journal of …, 2022 - Springer
A convenient two-stage synthesis of phosphorylated sterically hindered methylene quinones was developed. The first stage involved the reaction of phosphorous acids with a sterically …
Number of citations: 0 link.springer.com
IV Galkina, VV Andriyashin, SR Romanov… - Russian Journal of …, 2022 - Springer
A procedure was developed for the synthesis of quaternary phosphonium salts with two phosphorus atoms [P(III) and P(V)] based on phosphorylated hindered phenols. Stable …
Number of citations: 3 link.springer.com
WX Peng, KF Li, QZ Ma, YQ Wu, SB Wu, Z Li - 2007 - hero.epa.gov
The chemical components of Cold Water extractives of Castanopsis fissa wood chips were separated and identified by GC/MS after enriching and dissolving in benzene-methanol in …
Number of citations: 0 hero.epa.gov
J Ebigwai, B Ngele - Life Science Journal, 2020 - researchgate.net
The challenge in the use of morphological characters in the authentication of species possessing similar vegetative morphology has stretched the integrity of the Expert Recognition …
Number of citations: 2 www.researchgate.net
F Nas, N Aissaoui, M Mahjoubi, A Mosbah… - International …, 2021 - Springer
The reemergence of infectious diseases and resistant pathogens represents a serious problem for human life. Hence, the screening for new or alternative antimicrobial compounds is …
Number of citations: 15 link.springer.com

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